molecular formula C20H27N7OS B12248039 6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine

6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12248039
M. Wt: 413.5 g/mol
InChI Key: AYWICOVBNGGMSI-UHFFFAOYSA-N
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Description

The compound 6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a pyrrolopyrrole core, and a purine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the pyrrolopyrrole core. The final step involves the attachment of the purine moiety and the methoxyethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine: can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the purine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the thiazole ring and the purine moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 6-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine include other thiazole-containing molecules and purine derivatives. What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:

This compound , covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H27N7OS

Molecular Weight

413.5 g/mol

IUPAC Name

5-[[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C20H27N7OS/c1-13-17(29-14(2)24-13)10-25-6-15-8-27(9-16(15)7-25)20-18-19(21-11-22-20)26(12-23-18)4-5-28-3/h11-12,15-16H,4-10H2,1-3H3

InChI Key

AYWICOVBNGGMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC

Origin of Product

United States

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